
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as MPA-N, is a chemical compound with potential applications in scientific research. It is a derivative of the well-known drug, fenofibrate, which is used to treat high cholesterol levels in the blood. MPA-N has been synthesized and studied for its potential to modulate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating metabolism and inflammation.
Mecanismo De Acción
MPA-N binds to the ligand-binding domain of N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, inducing conformational changes that allow for the recruitment of coactivator proteins and subsequent activation of target genes. The specific effects of MPA-N on PPARα and PPARγ depend on the cellular context and the presence of other coactivators or corepressors.
Biochemical and Physiological Effects:
Studies have shown that MPA-N can induce the expression of genes involved in lipid metabolism and fatty acid oxidation, as well as reduce inflammation in certain cell types. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes. These effects suggest that MPA-N could have potential therapeutic applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA-N in lab experiments is its specificity for N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and lack of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the optimal dosing and administration of MPA-N for in vivo studies have not been fully established.
Direcciones Futuras
1. Investigating the effects of MPA-N on other PPAR isoforms, such as PPARδ.
2. Examining the potential therapeutic applications of MPA-N in animal models of metabolic disorders.
3. Developing more potent and selective PPAR modulators based on the structure of MPA-N.
4. Exploring the potential role of MPA-N in regulating immune function and inflammation.
5. Investigating the effects of MPA-N on other cellular pathways and signaling pathways.
In conclusion, MPA-N is a promising compound for scientific research, particularly in the field of metabolic disorders. Its ability to selectively modulate N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and regulate lipid metabolism and inflammation make it a potential candidate for future therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
MPA-N can be synthesized by reacting 3-methoxyaniline with 4-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium methoxide and 4-methylphenoxyacetic acid to yield MPA-N.
Aplicaciones Científicas De Investigación
MPA-N has shown potential as a PPAR modulator, particularly for PPARα and PPARγ. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. MPA-N has been shown to activate PPARα and inhibit PPARγ, which could have implications for the treatment of metabolic disorders such as diabetes and obesity.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)20-11-16(18)17-13-4-3-5-15(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
FYVHREIZWBKBGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




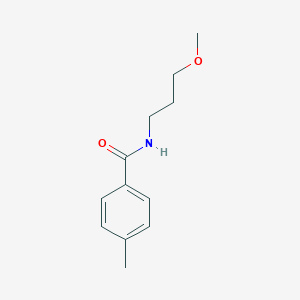

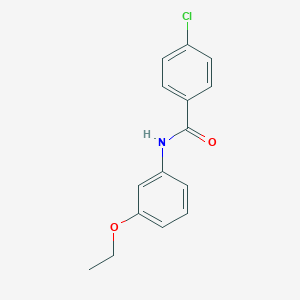

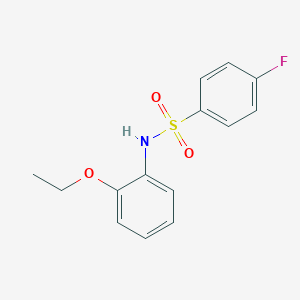
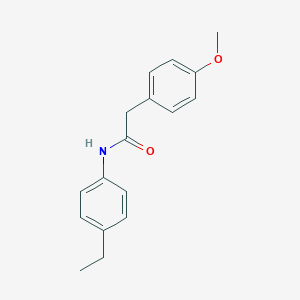


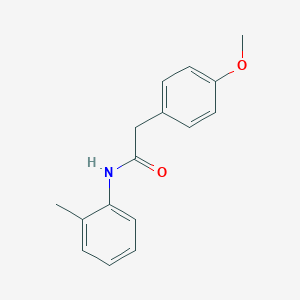
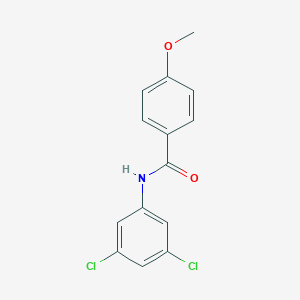
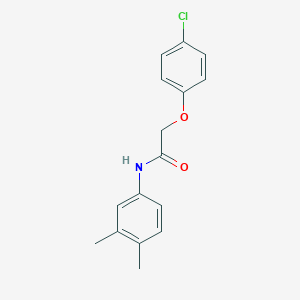
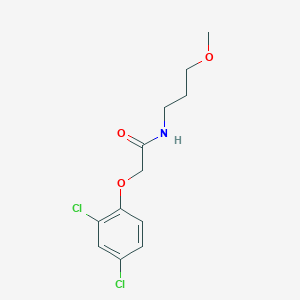
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)